3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Overview
Description
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate is a complex organic compound characterized by its phenyl ring with hydroxyl groups and a hydrazinyl group attached to a methylated propanoic acid structure
Mechanism of Action
Target of Action
The compound “3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate” is a metabolite of the neurotransmitter dopamine . Its primary targets are the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in various brain functions, including mood regulation and reward-driven learning .
Mode of Action
This compound interacts with its targets, MAO and COMT, in a specific sequence. MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to HVA . This interaction results in the degradation of dopamine, leading to changes in the levels of this neurotransmitter in the brain .
Biochemical Pathways
The compound affects the dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DOPAC, 3-methoxytyramine (3-MT), or norepinephrine . Both DOPAC and 3-MT are further degraded to form homovanillic acid (HVA) . These transformations occur through the action of the enzymes MAO and COMT, which are the primary targets of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on dopamine metabolism. By interacting with MAO and COMT, the compound influences the levels of dopamine and its metabolites in the brain . This can have various effects, depending on the specific context and the balance of these substances in the brain.
Biochemical Analysis
Biochemical Properties
. Its structure suggests that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s dihydroxyphenyl and hydrazinyl functional groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate typically involves multiple steps, starting with the base phenyl compound, 3,4-dihydroxyphenylacetic acid. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Hydrazinolysis: Reaction with hydrazine to introduce the hydrazinyl group.
Methylation: Addition of a methyl group to the propanoic acid moiety.
Hydration: Addition of water molecules to form the hydrate.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves:
Catalysts: Use of specific catalysts to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halides, amines.
Major Products Formed:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, amides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic Acid: Similar phenyl structure but lacks the hydrazinyl group.
Dihydrocaffeic Acid: Similar phenyl structure with different functional groups.
L-Dopa (3,4-Dihydroxy-L-phenylalanine): Similar structure with applications in Parkinson's disease treatment.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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